molecular formula C19H16N2O B3841348 N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide

Cat. No.: B3841348
M. Wt: 288.3 g/mol
InChI Key: YVVZBOVYCGFUMB-XSFVSMFZSA-N
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Description

N’-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(13-15-7-2-1-3-8-15)21-20-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,14H,13H2,(H,21,22)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZBOVYCGFUMB-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide typically involves the condensation reaction between naphthaldehyde and phenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{Naphthaldehyde} + \text{Phenylacetic acid hydrazide} \rightarrow \text{N’-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding naphthaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N’-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. It may also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

    Naphthaldehyde derivatives: Compounds with similar naphthalene structures.

    Phenylacetic acid hydrazide derivatives: Compounds with similar hydrazide functional groups.

Comparison: N’-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide is unique due to its specific combination of naphthalene and phenylacetic acid hydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide
Reactant of Route 2
N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylacetohydrazide

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